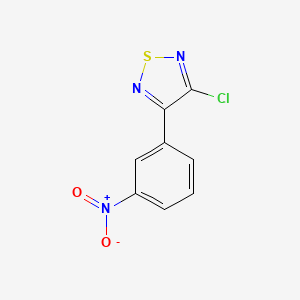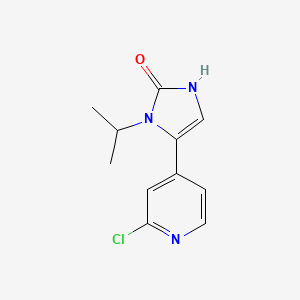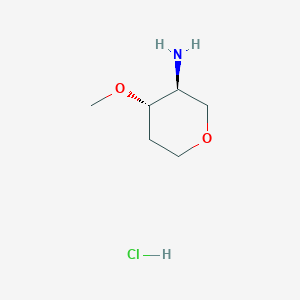
4-Bromo-3-(methylsulfonyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(methylsulfonyl)-1H-indazole is an organic compound that belongs to the class of indazoles. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom and a methylsulfonyl group on the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(methylsulfonyl)-1H-indazole typically involves the bromination of 3-(methylsulfonyl)-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process includes the preparation of 3-(methylsulfonyl)-1H-indazole followed by bromination. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(methylsulfonyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone or sulfoxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Substitution: Formation of 3-(methylsulfonyl)-1H-indazole derivatives.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of 3-(methylsulfonyl)-1H-indazole.
Scientific Research Applications
4-Bromo-3-(methylsulfonyl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(methylsulfonyl)-1H-indazole involves its interaction with specific molecular targets. The bromine atom and the methylsulfonyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-indazole: Lacks the methylsulfonyl group, making it less polar.
3-(Methylsulfonyl)-1H-indazole: Lacks the bromine atom, affecting its reactivity.
4-Chloro-3-(methylsulfonyl)-1H-indazole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-(methylsulfonyl)-1H-indazole is unique due to the presence of both the bromine atom and the methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7BrN2O2S |
|---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
4-bromo-3-methylsulfonyl-2H-indazole |
InChI |
InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
FCXXNIPRGFTCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=NN1)C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)









